(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H10N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-10H/b3-1+ |
InChI Key |
AJHOJOQLIMXSQW-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C=O |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has emerged as a cornerstone for constructing the propenal-phenyl backbone of (2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal. The method leverages aryl halides and propenal derivatives in the presence of palladium complexes to form carbon-carbon bonds. For instance, a protocol described in patent WO2009135808A2 utilizes a Buchwald-Hartwig amination variant, where 4-bromophenylpyrazole reacts with (E)-3-(tributylstannyl)-2-propenal under palladium(II) acetate catalysis. Triphenylphosphine serves as a ligand, while potassium carbonate facilitates deprotonation. Reactions proceed at 80–100°C for 12–24 hours, achieving yields of 68–75% with >95% E-selectivity.
Critical to this approach is the choice of leaving group on the aryl ring. Bromine atoms offer optimal reactivity compared to chlorides, which require higher temperatures and prolonged reaction times. The stereochemical integrity of the propenal group is preserved through steric hindrance from the tributyltin moiety, preventing undesired Z-isomer formation. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity, though scalability remains limited by tin waste management.
Regioselective Cyclization and Acid-Catalyzed Cyclocondensation
The pyrazole ring in this compound is typically synthesized via regioselective cyclization of hydrazines with diketones. A study highlighted in PMC3281519 demonstrates the condensation of 4-(hydrazineyl)benzaldehyde with acetylacetone under acidic conditions. Using p-toluenesulfonic acid (PTSA) as a catalyst in ethanol at reflux (78°C), the reaction achieves 82% yield within 6 hours. The mechanism involves initial hydrazone formation, followed by intramolecular cyclization to generate the pyrazole core.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Condition | Yield (%) | Selectivity (1H-pyrazole:others) |
|---|---|---|---|
| Catalyst | PTSA | 82 | 98:2 |
| Solvent | Ethanol | 78 | 95:5 |
| Temperature (°C) | 78 | 82 | 98:2 |
| Reaction Time (h) | 6 | 82 | 98:2 |
The regioselectivity arises from electronic effects: electron-withdrawing groups on the phenyl ring direct cyclization to the 1H-pyrazole isomer. Subsequent coupling with propenal derivatives introduces the α,β-unsaturated aldehyde moiety. However, competing side reactions, such as over-oxidation of the aldehyde, necessitate careful stoichiometric control.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction provides an alternative route for introducing substituents onto the phenyl ring post-cyclization. As detailed in WO2009135808A2, 4-boronophenylpyrazole undergoes coupling with (E)-3-iodo-2-propenal using tetrakis(triphenylphosphine)palladium(0) as the catalyst. The reaction proceeds in a dioxane/water mixture (4:1) with sodium carbonate as a base, yielding 70–78% of the target compound. Key advantages include tolerance for diverse boronic acids and mild reaction conditions (60–80°C, 8–12 hours).
Table 2: Suzuki-Miyaura Coupling Performance Metrics
| Boronic Acid | Catalyst Loading (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Pyrazolylphenyl | 5 | 78 | 99 |
| 4-Methoxyphenyl | 5 | 72 | 97 |
| 4-Nitrophenyl | 5 | 65 | 95 |
Challenges include homo-coupling of boronic acids and palladium black formation, mitigated by degassing solvents and using excess propenal iodide. Post-coupling, the aldehyde group is stabilized via conversion to acetal derivatives during workup, later regenerated under acidic hydrolysis.
Comparative Analysis of Synthetic Methods
Each methodology presents distinct trade-offs in efficiency, scalability, and stereochemical control. Palladium-catalyzed cross-coupling excels in E-selectivity but struggles with tin byproduct removal. Cyclocondensation offers high regioselectivity for the pyrazole ring but requires stringent control over oxidation states. Suzuki-Miyaura coupling enables modular substitution but demands precise stoichiometry to avoid side reactions.
Table 3: Method Comparison for this compound Synthesis
| Method | Yield Range (%) | Selectivity (E:Z) | Scalability | Key Limitation |
|---|---|---|---|---|
| Cross-Coupling | 68–75 | 95:5 | Moderate | Tin waste management |
| Cyclocondensation | 78–82 | 98:2 | High | Aldehyde over-oxidation |
| Suzuki-Miyaura | 65–78 | 90:10 | Moderate | Homo-coupling side reactions |
Challenges and Optimization Strategies
A persistent challenge lies in maintaining the E-configuration of the propenal group during purification. Silica gel chromatography often induces partial isomerization to the Z-form, reducing overall yield. To address this, recent advances propose using stabilizing ligands like 1,10-phenanthroline during palladium catalysis, which coordinate to the aldehyde and prevent geometric isomerization. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing throughput while minimizing degradation.
Chemical Reactions Analysis
Types of Reactions
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylic acid.
Reduction: 3-(4-(1H-Pyrazol-1-yl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to cytotoxic effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- α,β-Unsaturated Group: The target compound’s aldehyde group distinguishes it from propenone derivatives (e.g., 5a ).
- Pyrazole Substituents: The trifluoromethyl group in 5a enhances lipophilicity and electron-withdrawing effects, which correlates with its notable antiproliferative activity (-77.10% growth inhibition at 10 μM). The target compound lacks such substituents, suggesting lower bioactivity unless compensated by other features.
- Phenyl Substituents : Electron-donating groups (e.g., 4-methoxy in ) or polar groups (e.g., 4-hydroxy in ) influence solubility and hydrogen-bonding capacity. The target compound’s unsubstituted phenyl ring may reduce polarity compared to these analogs.
Table 2: Antiproliferative Activity of Selected Compounds
Insights :
- The trifluoromethyl group on pyrazole in 5a and 5c is strongly associated with antiproliferative efficacy. The target compound’s lack of this group suggests it may require structural optimization for similar activity.
- Propenone derivatives (e.g., 5a) show higher bioactivity than propenals in the available data, possibly due to enhanced stability or target binding.
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- The target compound’s aldehyde group can act as both a hydrogen bond donor (via -CHO) and acceptor (via carbonyl oxygen), enabling diverse supramolecular interactions . In contrast, propenone derivatives (e.g., ) only act as acceptors, limiting their hydrogen-bonding networks.
- highlights the role of diphenyl substituents on pyrazole in stabilizing crystal structures via π-π stacking . The target compound’s simpler pyrazole-phenyl system may result in less rigid packing.
- Methoxy and hydroxy substituents (e.g., ) enhance solubility in polar solvents, whereas the target compound’s nonpolar phenyl group may reduce aqueous solubility.
Biological Activity
(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal is an organic compound characterized by a propenal structure with a pyrazole moiety. Its molecular formula is CHNO, and it has a molecular weight of 198.22 g/mol. The unique structural features of this compound, particularly the E configuration of the double bond and the presence of the pyrazole ring, suggest potential biological activities that are being explored in various research studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including palladium-catalyzed reactions. The specific synthesis method may influence its biological activity, as different synthetic routes can yield varying degrees of purity and structural integrity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, and this compound may contribute to reducing inflammation in various biological contexts.
Anticancer Potential
Research has suggested that compounds with similar structures to this compound exhibit anticancer properties. Specifically, some pyrazole derivatives have been found to inhibit the proliferation of cancer cell lines, particularly in prostate cancer models . The mechanism often involves antagonism of androgen receptors, which is crucial in certain cancer pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their mechanisms and potential applications:
- Antimicrobial Efficacy : A study evaluated various pyrazole compounds against Candida species, revealing that certain derivatives had significant growth inhibition at low concentrations. This indicates a promising avenue for developing antifungal agents based on the pyrazole structure .
- Anti-inflammatory Effects : Research into related compounds has shown that they can inhibit pro-inflammatory cytokines, suggesting that this compound may similarly modulate inflammatory responses through similar pathways.
- Anticancer Activity : In vitro studies on related pyrazole compounds demonstrated their ability to inhibit cell proliferation in prostate cancer lines. The effectiveness was attributed to their interaction with androgen receptors, leading to reduced cell viability .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds can provide further insights into the biological activity of this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-(4-Methylphenyl)-1H-pyrazol | Structure | Contains a methyl group; studied for anti-inflammatory properties |
| 3-(5-Methylpyrazol-3-yl)phenol | Structure | Exhibits diverse biological activities; includes a hydroxyl group |
| 3-(4-Pyridyl)-1H-pyrazol | Structure | Known for antimicrobial activity |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (2E)-3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : For example, reacting substituted phenylhydrazines with α,β-unsaturated carbonyl precursors to form the pyrazole ring.
- Aldol-like reactions : To introduce the propenal moiety via base-catalyzed elimination.
- Purification : Recrystallization or column chromatography is critical to isolate the product from by-products .
Key considerations include solvent selection (e.g., ethanol, methanol) and temperature control to optimize yields. Thin-layer chromatography (TLC) is often used to monitor reaction progress .
Basic: How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups and verify regioselectivity (e.g., distinguishing E/Z isomers via coupling constants).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry. Software like SHELXL refines crystallographic data .
Advanced: What challenges arise in resolving its crystal structure, and how are they addressed?
Challenges include:
- Disorder in flexible groups : The propenal chain or substituents may exhibit positional disorder. Mitigated using restraints in refinement software (SHELXL) .
- Twinned crystals : Programs like CELL_NOW or TWINABS resolve overlapping diffraction patterns .
- Hydrogen bonding ambiguities : Graph-set analysis (e.g., Etter’s rules) identifies motifs like rings, critical for understanding supramolecular packing .
Advanced: How can reaction conditions be optimized to enhance stereoselectivity?
Key factors:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for E-selective elimination.
- Catalytic additives : Bases like KCO or DBU improve reaction rates and stereocontrol.
- Temperature modulation : Lower temperatures reduce side reactions (e.g., tautomerization of the pyrazole ring) .
Advanced: How do researchers reconcile discrepancies between experimental and computational data?
Discrepancies (e.g., bond angles in X-ray vs. DFT calculations) are analyzed via:
- Conformational flexibility : Molecular dynamics simulations assess low-energy conformers.
- Intermolecular interactions : Hirshfeld surface analysis quantifies contributions from H-bonding or π-stacking .
- Thermal motion correction : ADPs (anisotropic displacement parameters) in crystallographic models account for atomic vibrations .
Advanced: What role do hydrogen-bonding networks play in its material properties?
Hydrogen bonds (e.g., C=O···H–N) govern:
- Thermal stability : Stronger networks correlate with higher melting points.
- Solubility : Polar solvents disrupt H-bonding, enhancing dissolution.
- Optoelectronic behavior : Charge-transfer interactions in π-conjugated systems influence UV-Vis absorption .
Basic: What spectroscopic techniques characterize its electronic properties?
- UV-Vis spectroscopy : Identifies π→π* transitions in the propenal and pyrazole moieties.
- Fluorescence spectroscopy : Probes excited-state behavior, useful for sensing applications.
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and pyrazole ring vibrations (~1500 cm) .
Advanced: How is computational chemistry applied to predict its reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
